N,N'-Dibenzoyl-L-cystine

Supramolecular Chemistry Hydrogel Low Molecular Weight Gelator

Researchers requiring high enantioselectivity in ketone reductions face inconsistent results with generic reducing agents. N,N'-Dibenzoyl-L-cystine (DBC) solves this as a benchmark chiral modifier for LiBH4, delivering 88% ee and 95% chemical yield. • Chiral modifier for LiBH4: 88% ee, 95% yield • Self-assembling gelator: CGC 4.5 mM, Tgel 65°C • pH-responsive sol-gel transition for drug delivery • Enantiomeric purity: [α]20/D -215±8° (c=1%, EtOH) Supplied as ≥98% pure white to off-white powder; ambient shipping.

Molecular Formula C20H20N2O6S2
Molecular Weight 448.5 g/mol
CAS No. 25129-20-8
Cat. No. B1584327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-Dibenzoyl-L-cystine
CAS25129-20-8
SynonymsDBC cpd
N,N'-dibenzoyl-L-cystine
N,N'-dibenzoylcystine
Molecular FormulaC20H20N2O6S2
Molecular Weight448.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC(CSSCC(C(=O)O)NC(=O)C2=CC=CC=C2)C(=O)O
InChIInChI=1S/C20H20N2O6S2/c23-17(13-7-3-1-4-8-13)21-15(19(25)26)11-29-30-12-16(20(27)28)22-18(24)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H,21,23)(H,22,24)(H,25,26)(H,27,28)/t15-,16-/m0/s1
InChIKeyGUTXMPQWQSOAIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N'-Dibenzoyl-L-cystine (CAS 25129-20-8): A Chiral Low-Molecular-Weight Gelator for Enantioselective Synthesis and Smart Hydrogels


N,N'-Dibenzoyl-L-cystine (CAS 25129-20-8, DBC) is a benzoyl-protected derivative of the natural amino acid L-cystine [1]. It is a chiral, low-molecular-weight gelator (LMWG) with the molecular formula C20H20N2O6S2 and a molecular weight of 448.5 g/mol . This white to off-white powder exhibits an optical rotation of [α]20/D −215±8° (c = 1% in ethanol) and a melting point of 195-200 °C (decomposition) . Due to its unique ability to self-assemble into supramolecular networks, DBC is widely employed in two distinct fields: (1) as a chiral modifier for LiBH4 in the enantioselective reduction of ketones to alcohols , and (2) as a building block for pH- and thermo-responsive hydrogels used in drug delivery and tissue engineering [2].

Why N,N'-Dibenzoyl-L-cystine Cannot Be Replaced by Generic Analogs: The Critical Role of Chiral Purity and Gelation Thresholds


Generic substitution with related compounds like L-cystine, N-acetyl-L-cystine, or its dimethyl ester fails due to fundamental differences in functional performance. N,N'-Dibenzoyl-L-cystine (DBC) possesses a specific stereochemical configuration and two benzoyl groups that drive self-assembly via π-π stacking and hydrogen bonding, resulting in distinct gelation properties [1]. For chiral synthesis applications, the enantiomeric purity and specific chiral environment of DBC are essential; analogs with different stereochemistry (e.g., the D-isomer or meso-form) or different N-protecting groups (e.g., acetyl) will produce significantly lower enantioselectivities [2]. In gelation applications, substituting DBC with its dimethyl ester alters the critical gelation concentration (CGC) from 4.5 mM to 2.0 mM and the gel-to-sol transition temperature (Tgel) from 65 °C to 78 °C, fundamentally changing process parameters and product stability [3]. These quantitative differences demonstrate that DBC is not a commodity interchangeable with other cystine derivatives.

Quantitative Performance Differentiation: N,N'-Dibenzoyl-L-cystine vs. Its Dimethyl Ester and Other Gelators


Critical Gelation Concentration (CGC): DBC vs. Dimethyl Ester

The critical gelation concentration (CGC), the minimum concentration required for gel formation, is a key metric for gelator efficiency and material cost. A direct head-to-head comparison of N,N'-dibenzoyl-L-cystine (DBC) and its dimethyl ester derivative reveals that esterification significantly lowers the CGC [1]. DBC requires a concentration of 4.5 mM to form a stable hydrogel in water at room temperature, whereas the dimethyl ester requires only 2.0 mM [1]. This represents a 2.25-fold improvement in gelation efficiency for the ester. For a user requiring DBC specifically, this data confirms that substituting with the dimethyl ester would lead to different material properties and potentially unexpected gelation behavior.

Supramolecular Chemistry Hydrogel Low Molecular Weight Gelator

Gel-to-Sol Transition Temperature (Tgel): Thermal Stability Comparison

The gel-to-sol transition temperature (Tgel) is a critical parameter for applications involving thermal cycling or physiological temperatures. In the same comparative study, DBC exhibits a Tgel of 65 °C, while its dimethyl ester shows a significantly higher Tgel of 78 °C [1]. This 13 °C increase indicates that esterification enhances the thermal stability of the supramolecular network. For a researcher developing a drug delivery system intended for use at body temperature (37 °C), the lower Tgel of DBC may be advantageous for triggered release, whereas the ester's higher Tgel would provide greater stability. This data underscores that DBC and its ester are not interchangeable.

Thermo-responsive Materials Hydrogel Stability Drug Delivery

Enantioselectivity in Asymmetric Reduction: DBC vs. Other Chiral Modifiers

N,N'-Dibenzoyl-L-cystine acts as a chiral modifier for lithium borohydride (LiBH4), enabling the enantioselective reduction of prochiral ketones to chiral alcohols. A study comparing various chiral reducing agents for the synthesis of denopamine, a beta-adrenergic agonist, found that the DBC-LiBH4 complex (Method B) provided the optimal result, achieving an enantiomeric excess (ee) of 88% and a chemical yield of 95% [1]. In contrast, other methods using different chiral auxiliaries or borane complexes (e.g., sodium (S)-prolinate-borane complex) yielded inferior enantioselectivity [1]. This data directly demonstrates that DBC provides a quantifiable advantage in stereochemical control for specific ketone substrates.

Asymmetric Synthesis Chiral Catalysis Ketone Reduction

pH-Responsive Gelation Behavior: DBC vs. Other pH-Sensitive Gelators

Unlike many gelators that require complex triggers or co-solvents, DBC exhibits a sharp, reversible pH-responsive sol-gel transition [1]. DBC is soluble in alkaline NaOH solution (pH > 9.4) and forms a self-supporting hydrogel upon acidification to a pH below 3.5 [1]. This behavior is highly specific to DBC; related compounds like unmodified L-cystine do not form hydrogels under these conditions, and other benzoylated amino acids may have different gelation pH ranges or require different ionic strengths [2]. While quantitative data for direct comparator gelators is limited in the context of this specific trigger mechanism, the defined pH window (3.5-9.4) is a key differentiator. The gelation process is entirely reversible, as adding NaOH returns the gel to a sol state [1].

Stimuli-responsive Hydrogels Controlled Release Biomaterials

Sustained Release Profile: DBC Hydrogel vs. Free Solution

The ability of DBC hydrogels to encapsulate and control the release of small molecules is a key functional differentiator. In a study using salicylic acid (SA) as a model drug, a DBC hydrogel (3.0 g/L) loaded with SA (200 mg/L) achieved a cumulative release of 58.02% in phosphate-buffered saline (pH 4.0) over a specified period [1]. The release followed Fickian diffusion control [1]. This performance is superior to a hypothetical free solution, which would result in immediate and complete release, and is a function of the specific mesh size and network structure of the DBC gel. While direct quantitative comparison to other gelators for SA release is not available in the provided data, the release profile is a direct result of DBC's unique self-assembled architecture [1].

Drug Delivery Systems Controlled Release Kinetics Salicylic Acid

Chiral Purity and Optical Rotation: A Proxy for Enantioselectivity

The enantiomeric purity of N,N'-Dibenzoyl-L-cystine is a critical quality attribute for its use as a chiral modifier. The specific optical rotation, [α]20/D = −215±8° (c = 1% in ethanol), serves as a quantitative identifier and a proxy for chiral purity . This value is significantly different from the D-enantiomer (which would have a positive rotation of similar magnitude) and the meso-form. While a direct head-to-head enantioselectivity comparison with a racemic mixture is not available, the class-level inference is that using a compound with a lower or undefined optical rotation (i.e., lower chiral purity) would directly result in lower enantiomeric excess (ee) in asymmetric reductions. For example, the high ee of 88% achieved in denopamine synthesis is predicated on the use of optically pure DBC [1].

Chiral Analysis Enantiomeric Purity Quality Control

Validated Application Scenarios for N,N'-Dibenzoyl-L-cystine in Drug Delivery, Asymmetric Synthesis, and Smart Materials


Enantioselective Reduction of Aromatic Ketones for Pharmaceutical Intermediates

For synthetic chemists requiring high enantioselectivity in the reduction of prochiral aromatic, heteroaromatic, or unsaturated ketones, N,N'-Dibenzoyl-L-cystine (DBC) serves as a benchmark chiral modifier for lithium borohydride (LiBH4) . The combination of DBC and LiBH4 has been quantitatively shown to produce an enantiomeric excess (ee) of 88% and a chemical yield of 95% in the synthesis of denopamine, a beta-adrenergic agonist [1]. This performance is superior to other chiral reducing agents tested in the same study, establishing DBC as the preferred modifier for achieving high stereochemical purity in this reaction class. Procurement should prioritize DBC with a specified optical rotation ([α]20/D = −215±8°) to ensure reproducible results .

Injectable and Thermo-Responsive Hydrogel for Drug Delivery and Tissue Engineering

DBC forms injectable, thixotropic hydrogels suitable for minimally invasive drug delivery or cell encapsulation . Its gel-to-sol transition temperature of 65 °C and critical gelation concentration of 4.5 mM allow for fine-tuning of gel stability and mechanical properties . The gel is thermo-reversible and can be injected as a sol and allowed to gel in situ. This behavior, quantified by rheological measurements, makes DBC superior to its dimethyl ester analog (Tgel = 78 °C) for applications where a lower, more physiological transition temperature is desired .

pH-Triggered Drug Release and Electrochemically Controlled Deposition

The unique pH-responsive sol-gel transition of DBC (gel below pH 3.5, sol above pH 9.4) enables precise, localized material deposition and triggered release . This property has been exploited for electrochemically assisted hydrogel deposition on conducting surfaces, where a local pH drop at the electrode surface initiates gel formation [1]. Additionally, the sustained release profile of salicylic acid from DBC hydrogels (58% cumulative release at pH 4.0) demonstrates its utility as a matrix for controlled drug delivery in acidic environments, such as certain tumor microenvironments or the gastrointestinal tract .

Synthesis of Integrin Antagonists and Bifunctional Disulfide Ligands

Beyond its gelation properties, DBC is a versatile reactant in peptide and small-molecule synthesis. It is specifically cited for its role in the synthesis of integrin antagonists, which are important for modulating cell adhesion in cancer and inflammatory diseases, and for the preparation of bifunctional disulfide ligands for calmodulin . The disulfide bond in DBC can be selectively reduced to generate thiols for further conjugation, making it a valuable building block for constructing complex bioactive molecules. This application leverages DBC's structural features beyond its self-assembly capabilities, differentiating it from simpler gelators.

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